molecular formula C20H24N2O4S B2384600 2-methoxy-4,5-dimethyl-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide CAS No. 941873-70-7

2-methoxy-4,5-dimethyl-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide

Cat. No.: B2384600
CAS No.: 941873-70-7
M. Wt: 388.48
InChI Key: TWQFMBJZHGGEHA-UHFFFAOYSA-N
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Description

2-methoxy-4,5-dimethyl-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzenesulfonamide core with methoxy, dimethyl, and oxopiperidinyl substituents, contributing to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-4,5-dimethyl-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the benzenesulfonamide core, followed by the introduction of methoxy and dimethyl groups through electrophilic aromatic substitution reactions. The final step involves the attachment of the oxopiperidinyl group via nucleophilic substitution or condensation reactions under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient synthesis while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-4,5-dimethyl-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy and dimethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The oxopiperidinyl group can be reduced to form piperidinyl derivatives.

    Substitution: The benzenesulfonamide core can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) are employed under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted benzenesulfonamides, piperidinyl derivatives, and oxidized aromatic compounds.

Scientific Research Applications

2-methoxy-4,5-dimethyl-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methoxy-4,5-dimethyl-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-methoxy-4,5-dimethylbenzenesulfonamide: Lacks the oxopiperidinyl group, resulting in different chemical properties and reactivity.

    4,5-dimethyl-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide: Lacks the methoxy group, affecting its biological activity and binding affinity.

    2-methoxy-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide: Lacks the dimethyl groups, altering its chemical stability and reactivity.

Uniqueness

The presence of methoxy, dimethyl, and oxopiperidinyl groups in 2-methoxy-4,5-dimethyl-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide makes it unique in terms of its chemical reactivity, biological activity, and potential applications. These substituents contribute to its distinct properties, making it a valuable compound for various scientific research and industrial applications.

Biological Activity

2-methoxy-4,5-dimethyl-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and enzyme inhibition. The compound features a benzenesulfonamide core with various substituents that enhance its chemical properties and biological interactions.

Chemical Structure and Properties

The molecular formula of this compound is C20H24N2O4SC_{20}H_{24}N_{2}O_{4}S, with a molecular weight of approximately 388.48 g/mol. The structure includes methoxy, dimethyl, and oxopiperidinyl groups, contributing to its unique reactivity and biological activity.

PropertyValue
Molecular FormulaC20H24N2O4SC_{20}H_{24}N_{2}O_{4}S
Molecular Weight388.48 g/mol
CAS Number941873-70-7

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Preparation of the Benzenesulfonamide Core : This is achieved through sulfonation reactions.
  • Electrophilic Aromatic Substitution : Methoxy and dimethyl groups are introduced.
  • Nucleophilic Substitution : The oxopiperidinyl group is attached via controlled conditions to ensure high yield and purity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro tests have shown significant effects on various human cancer cell lines:

  • Cell Cycle Arrest : The compound has been observed to arrest the cell cycle in the subG0 phase, indicating a potential for inducing apoptosis in cancer cells.
  • Mitochondrial Membrane Depolarization : It causes depolarization of the mitochondrial membrane, which is a critical step in the apoptosis pathway.
  • Caspase Activation : Activation of caspases (caspase-8 and -9) suggests involvement of both extrinsic and intrinsic apoptosis pathways.

Case Study Results

In a recent study involving multiple compounds similar to this compound, the following results were reported:

Compound Concentration (µg/mL)Late Apoptotic Cells (%)Dead Cells (%)Viability (%)
533.92 ± 3.0518.28 ± 1.8026.26 ± 4.03
1049.90 ± 2.0722.16 ± 2.04-

These findings indicate that higher concentrations lead to increased cell death and apoptosis.

Enzyme Inhibition

The sulfonamide group in this compound is known for its ability to inhibit specific enzymes by mimicking natural substrates. This inhibition can disrupt essential biochemical pathways, making it a candidate for therapeutic applications.

The mechanism of action involves binding to specific molecular targets such as enzymes or receptors, modulating their activity:

  • Enzyme Interaction : The sulfonamide moiety inhibits enzyme activity by mimicking substrates.
  • Receptor Binding : The structural components allow for effective binding to various receptors involved in cellular signaling pathways.

Properties

IUPAC Name

2-methoxy-4,5-dimethyl-N-[4-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-14-12-18(26-3)19(13-15(14)2)27(24,25)21-16-7-9-17(10-8-16)22-11-5-4-6-20(22)23/h7-10,12-13,21H,4-6,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWQFMBJZHGGEHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC=C(C=C2)N3CCCCC3=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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